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Compound Name: EF-4-177

Cat. No.: B15136836 Get Quote

EF-4-177: A Superior Allosteric Inhibitor of CDK2
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at

the G1/S transition, making it a significant target for therapeutic intervention in oncology and,

more recently, for non-hormonal contraception.[1][2] However, the development of highly

selective CDK2 inhibitors has been a persistent challenge due to the high structural similarity of

the ATP-binding site across the CDK family, especially with CDK1.[1][2] EF-4-177 emerges as

a groundbreaking allosteric inhibitor that overcomes this hurdle through a novel mechanism of

action, demonstrating superior potency, selectivity, and a unique mode of inhibition compared

to other inhibitors.[1][3][4]

A Novel Mechanism of Allosteric Inhibition
Unlike traditional ATP-competitive (orthosteric) inhibitors that bind to the highly conserved

active site, EF-4-177 binds to a distinct, less conserved allosteric pocket on the CDK2 enzyme.

[1][2] This binding has a profound and unique consequence: it induces a conformational

change in CDK2 that is negatively cooperative with the binding of its activating partner, cyclin.

[3][5] This means that the binding of EF-4-177 to CDK2 reduces the affinity of CDK2 for cyclin,

and vice versa. This mechanism is a significant departure from orthosteric inhibitors, which

often require the CDK2-cyclin complex for their activity. By preventing the formation of the

active CDK2-cyclin complex, EF-4-177 effectively locks CDK2 in an inactive state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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